Cas no 273-84-7 (Thiazolo[5,4-b]pyridine)
Thiazolo[5,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- Thiazolo[5,4-b]pyridine
- [1,3]THIAZOLO[5,4-B]PYRIDINE
- TS-01756
- F83669
- 273-84-7
- SCHEMBL12820
- MFCD11840312
- WFIHKLWVLPBMIQ-UHFFFAOYSA-N
- CS-0323820
- DB-086619
- SB36325
- thiazolo(5,4-b)pyridine
- AKOS016005544
- DTXSID00600423
- thiazolopyridine
-
- MDL: MFCD11840312
- Inchi: 1S/C6H4N2S/c1-2-5-6(7-3-1)9-4-8-5/h1-4H
- InChI Key: WFIHKLWVLPBMIQ-UHFFFAOYSA-N
- SMILES: S1C=NC2=CC=CN=C12
Computed Properties
- Exact Mass: 136.00951931g/mol
- Monoisotopic Mass: 136.00951931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 107
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 54Ų
Thiazolo[5,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029189720-5g |
Thiazolo[5,4-b]pyridine |
273-84-7 | 95% | 5g |
$1752.72 | 2023-09-02 | |
| Alichem | A029189720-10g |
Thiazolo[5,4-b]pyridine |
273-84-7 | 95% | 10g |
$2532.60 | 2023-09-02 | |
| Alichem | A029189720-25g |
Thiazolo[5,4-b]pyridine |
273-84-7 | 95% | 25g |
$4221.00 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1105-1g |
Thiazolo[5,4-b]pyridine |
273-84-7 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1105-5g |
Thiazolo[5,4-b]pyridine |
273-84-7 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1105-500mg |
Thiazolo[5,4-b]pyridine |
273-84-7 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| Matrix Scientific | 085878-1g |
[1,3]Thiazolo[5,4-b]pyridine, 97% |
273-84-7 | 97% | 1g |
$433.00 | 2023-09-08 | |
| Apollo Scientific | OR61213-1g |
[1,3]Thiazolo[5,4-b]pyridine |
273-84-7 | 95 | 1g |
£765.00 | 2025-02-20 | |
| abcr | AB541104-1 g |
[1,3]Thiazolo[5,4-b]pyridine; . |
273-84-7 | 1g |
€359.30 | 2023-04-14 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R1105-1g |
Thiazolo[5,4-b]pyridine |
273-84-7 | 96% | 1g |
¥8726.45 | 2025-01-21 |
Thiazolo[5,4-b]pyridine Suppliers
Thiazolo[5,4-b]pyridine Related Literature
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Thiazolo[5,4-b]pyridine
Recent Advances in Thiazolo[5,4-b]pyridine (CAS 273-84-7) Research: A Comprehensive Review
Thiazolo[5,4-b]pyridine, a heterocyclic compound with the CAS number 273-84-7, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of oncology, infectious diseases, and neurological disorders. This review synthesizes the latest findings on the synthesis, biological activity, and therapeutic applications of Thiazolo[5,4-b]pyridine derivatives, providing a comprehensive overview for researchers in the field.
One of the key advancements in the synthesis of Thiazolo[5,4-b]pyridine derivatives involves the use of novel catalytic methods to improve yield and selectivity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a highly efficient palladium-catalyzed cross-coupling reaction for the functionalization of the Thiazolo[5,4-b]pyridine core, enabling the rapid generation of diverse analogs for biological screening. This methodological breakthrough has significantly accelerated the discovery of potent bioactive compounds.
In the realm of oncology, Thiazolo[5,4-b]pyridine derivatives have shown promising activity as kinase inhibitors. A recent preclinical study highlighted the efficacy of a Thiazolo[5,4-b]pyridine-based compound in targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation. The compound exhibited nanomolar potency against multiple cancer cell lines, with minimal off-target effects, suggesting its potential as a lead candidate for further development.
Beyond oncology, Thiazolo[5,4-b]pyridine derivatives have also been investigated for their antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of Thiazolo[5,4-b]pyridine analogs with potent activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. These findings underscore the compound's potential as a scaffold for developing new antibiotics to address the growing threat of antimicrobial resistance.
Neurological applications of Thiazolo[5,4-b]pyridine derivatives have also emerged as a promising area of research. Recent work has identified several analogs with high affinity for GABAA receptors, suggesting their potential as anxiolytic or anticonvulsant agents. Molecular docking studies have provided insights into the structural requirements for receptor binding, paving the way for the rational design of next-generation neuroactive compounds.
In conclusion, the Thiazolo[5,4-b]pyridine scaffold continues to be a fertile ground for drug discovery across multiple therapeutic areas. The recent advances in synthetic methodologies, coupled with a deeper understanding of its structure-activity relationships, have positioned this heterocycle as a valuable tool in medicinal chemistry. Future research should focus on optimizing the pharmacokinetic properties of these derivatives and advancing the most promising candidates into clinical trials.
273-84-7 (Thiazolo[5,4-b]pyridine) Related Products
- 101537-70-6(Dibenzo[f,h]thieno[2,3-b]quinoxaline)
- 39599-54-7(Thieno[2,3-b:4,5-b']diquinoxaline)
- 857970-07-1(6-Methylthiazolo5,4-bpyridine)
- 31784-70-0(thiazolo[5,4-b]pyridin-2-amine)
- 56088-28-9(Thieno2,3-bpyrazine)
- 886372-88-9(6-bromo-[1,3]thiazolo[5,4-b]pyridine)
- 75214-38-9(Pyrrolo[1,2-a]thieno[2,3-e]pyrazine)
- 54101-62-1(Thieno[2,3-b]quinoxaline)
- 91524-96-8(2-chloro-[1,3]thiazolo[5,4-b]pyridine)
- 948306-28-3(Thiazolo[5,4-b]pyridin-6-amine)